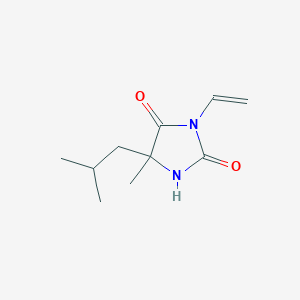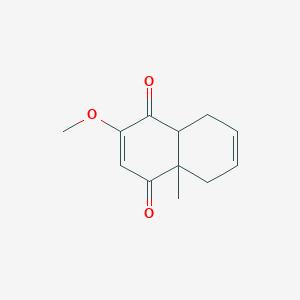
2-Methoxy-4a-methyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol It is a derivative of naphthoquinone and is known for its unique structural features, which include a methoxy group and a tetrahydronaphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methoxy-1,4-naphthoquinone and methyl vinyl ketone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing advanced equipment and automation to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The methoxy group and other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Wissenschaftliche Forschungsanwendungen
2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione involves its interaction with molecular targets and pathways within cells. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its effects on specific enzymes and receptors are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-hydroxy-8a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthoquinone
- 4a-methyl-4a,5,8,8a-tetrahydro-1H-naphthalen-2-one
- Methyl 8a-(2-methoxy-2-oxoethyl)-1,5,8,8a-tetrahydro-4a(4H)-naphthalenecarboxylate
Uniqueness
2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione is unique due to its specific structural features, such as the methoxy group and the tetrahydronaphthalene core. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
13120-69-9 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-methoxy-8a-methyl-5,8-dihydro-4aH-naphthalene-1,4-dione |
InChI |
InChI=1S/C12H14O3/c1-12-6-4-3-5-8(12)11(14)9(15-2)7-10(12)13/h3-4,7-8H,5-6H2,1-2H3 |
InChI-Schlüssel |
BWRSBDNPEDAAMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC=CCC1C(=O)C(=CC2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



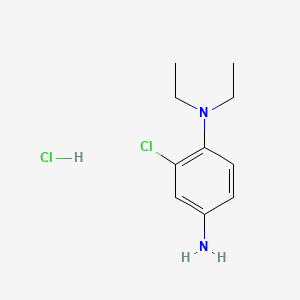
![N'-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B15076987.png)
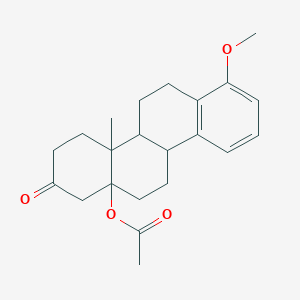
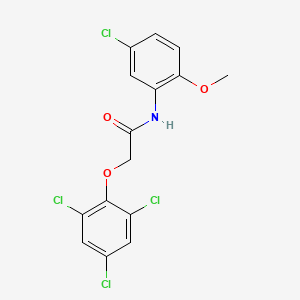
![3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077002.png)
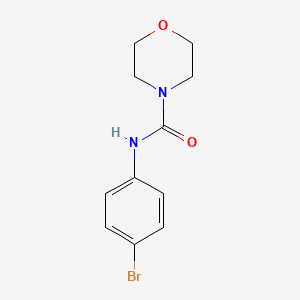
![Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B15077011.png)
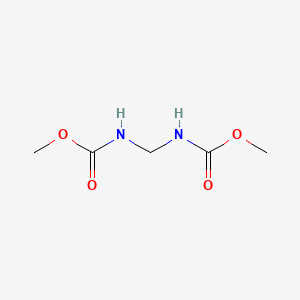
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)
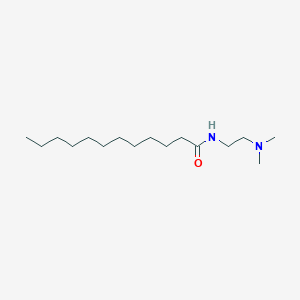
![4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B15077050.png)
